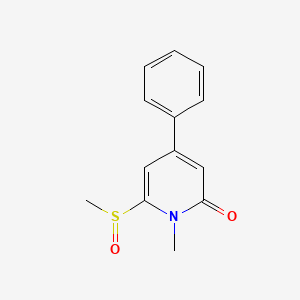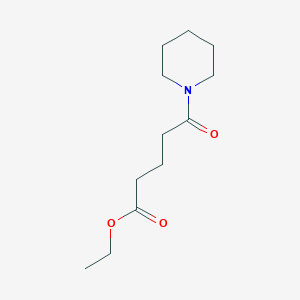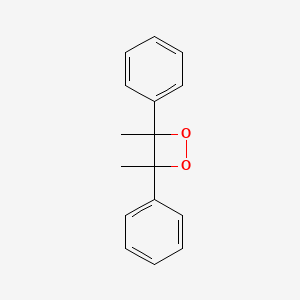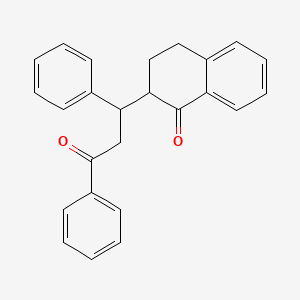
11-Methyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyltetracosane is a hydrocarbon compound with the molecular formula C25H52. It is a methyl-branched alkane, specifically a derivative of tetracosane where a methyl group is attached to the 11th carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and controlled reaction environments to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 11-Methyltetracosane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
11-Methyltetracosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes.
Mechanism of Action
The mechanism of action of 11-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that process courtship cues, leading to behavioral changes such as mate attraction . The molecular targets include olfactory receptors like Or47b and gustatory receptors like ppk23, which are involved in the detection of pheromones.
Comparison with Similar Compounds
Tetracosane: The parent compound of 11-Methyltetracosane, with a straight-chain structure.
2-Methyltetracosane: Another methyl-branched isomer with the methyl group on the second carbon.
Heneicosane: A shorter alkane with 21 carbon atoms.
Uniqueness: this compound is unique due to its specific branching at the 11th carbon, which influences its physical properties and biological activity. This branching can affect its melting point, boiling point, and interaction with biological receptors, making it distinct from its straight-chain and differently branched counterparts .
Properties
CAS No. |
65820-51-1 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
11-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-14-15-16-18-20-22-24-25(3)23-21-19-17-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
ROVQLBOPXKELIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14478221.png)






![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)




